2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
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Overview
Description
2-(4-Bromophenyl)-3’-trifluoromethylacetophenone is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a trifluoromethyl group on the acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3’-trifluoromethylacetophenone typically involves the following steps:
Bromination: The introduction of a bromine atom to the phenyl ring is achieved through electrophilic aromatic substitution. This can be done using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-3’-trifluoromethylacetophenone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3’-trifluoromethylacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to the compound’s ability to form strong interactions with these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the trifluoromethyl group.
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Contains a bromophenyl group but differs in the overall structure.
4-(4-Bromophenyl)-2-thiazolethiol: Contains a bromophenyl group and a thiazole ring.
Uniqueness: 2-(4-Bromophenyl)-3’-trifluoromethylacetophenone is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific interactions with molecular targets or unique material properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-6-4-10(5-7-13)8-14(20)11-2-1-3-12(9-11)15(17,18)19/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNWUZHCJWRAIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642320 |
Source
|
Record name | 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-25-3 |
Source
|
Record name | 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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